tert-Butyl peroxypivalate
Overview
Description
tert-Butyl peroxypivalate: is an organic peroxide with the chemical formula C9H18O3 . It is a colorless liquid that is primarily used as a polymerization initiator for various monomers such as polyvinyl chloride, polyethylene, and vinyl acetate . This compound is known for its high reactivity and ability to decompose at relatively low temperatures, making it a valuable initiator in industrial polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl peroxypivalate is typically synthesized through a two-step process. The first step involves the deprotonation of tert-butyl hydroperoxide to form potassium tert-butylperoxide. This reaction is slightly exothermic and is usually carried out at around 20°C . The second step involves the reaction of potassium tert-butylperoxide with pivaloyl chloride to form this compound. This step is more challenging due to the temperature sensitivity of the product and the corrosivity of the acid halide .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in microreactors to enhance safety and control over reaction conditions. This method allows for better management of the exothermic nature of the reactions and reduces the risk of thermal runaway .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl peroxypivalate primarily undergoes decomposition reactions due to the weak peroxy bond (–O–O–) in its structure. This bond can break homolytically, leading to the formation of free radicals .
Common Reagents and Conditions: The decomposition of this compound can be accelerated by the presence of amines, metal ions, strong acids, and bases . The reaction is typically carried out at elevated temperatures to facilitate the breakdown of the peroxy bond.
Major Products Formed: The major products formed from the decomposition of this compound include carbon dioxide, acetone, methane, tert-butanol, and pivalic acid .
Scientific Research Applications
Chemistry: tert-Butyl peroxypivalate is widely used as a radical initiator in the polymerization of various monomers. It is particularly valuable in the production of low-density polyethylene and other polymers .
Biology and Medicine: While its primary applications are in industrial chemistry, this compound is also used in research settings to study radical reactions and polymerization processes .
Industry: In addition to its use in polymerization, this compound is employed in the production of pressure-sensitive adhesives and other specialty polymers .
Mechanism of Action
The primary mechanism of action for tert-butyl peroxypivalate involves the homolytic cleavage of the peroxy bond to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets in these reactions are typically the double bonds in the monomers, which are susceptible to radical attack .
Comparison with Similar Compounds
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
- tert-Butyl hydroperoxide
Uniqueness: tert-Butyl peroxypivalate is unique in its ability to decompose at relatively low temperatures, making it a highly efficient initiator for polymerization reactions. Its specific structure allows for controlled radical generation, which is crucial in industrial applications .
Properties
IUPAC Name |
tert-butyl 2,2-dimethylpropaneperoxoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)7(10)11-12-9(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQYOFWUFGEMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Record name | TERT-BUTYL PEROXYPIVALATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027339 | |
Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butyl peroxypivalate is a colorless liquid that solidifies below -19 °C. Decomposes at 70 °C. Flammable and a dangerous fire risk. Heating may cause explosion. Used as a polymerization initiator., Liquid | |
Record name | TERT-BUTYL PEROXYPIVALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |
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CAS No. |
927-07-1 | |
Record name | TERT-BUTYL PEROXYPIVALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | tert-Butyl peroxypivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-07-1 | |
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Record name | t-Butyl peroxypivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl peroxypivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYL PEROXYPIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0P448E3Y6 | |
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Retrosynthesis Analysis
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